molecular formula C13H13N5OS B1384362 2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one CAS No. 1171027-33-0

2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one

Cat. No.: B1384362
CAS No.: 1171027-33-0
M. Wt: 287.34 g/mol
InChI Key: USIAWHIXXGGYDA-UHFFFAOYSA-N
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Description

2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one is a chemical hybrid featuring a pyrazole ring linked to a pyrimidinone core. The structure incorporates a 2-thienyl substituent and amino functionality, which are common in medicinal chemistry for designing compounds with diverse biological profiles . The pyrazole and pyrimidinone scaffolds are recognized as privileged structures in drug discovery, associated with a wide range of biological activities such as antiviral, antibacterial, and antitumoral effects . Research on closely related analogues has demonstrated that such frameworks can be synthesized efficiently, for instance, via multi-component reactions, to generate libraries for biological screening . The specific presence of the thiophene ring and amino group on the pyrazole can be critical for modulating the compound's properties and interactions with biological targets. This product is intended for research purposes only, specifically for use in vitro laboratory studies. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-4,5-dimethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS/c1-7-8(2)15-13(16-12(7)19)18-11(14)6-9(17-18)10-4-3-5-20-10/h3-6H,14H2,1-2H3,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIAWHIXXGGYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CS3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of the Pyrazole Intermediate

  • Reactants: Hydrazine derivatives and β-ketoesters or β-diketones.
  • Reaction Conditions: Reflux in ethanol or acetic acid with acid catalysis.
  • Outcome: Formation of 3,5-dimethylpyrazole core, which is a precursor for further substitution.

Step 2: Introduction of the 2-Thienyl Group

  • Method: Nucleophilic substitution or coupling of the pyrazole core with 2-thiophenyl halides or derivatives.
  • Reagents: 2-thiophenylboronic acid or halide derivatives, palladium-catalyzed cross-coupling (e.g., Suzuki coupling).
  • Conditions: Reflux in an inert atmosphere with a palladium catalyst, base such as potassium carbonate.
  • Result: Formation of 3-(2-thienyl)-pyrazole attached to the pyrazole ring.

Step 3: Construction of the Pyrimidine Ring

  • Reactants: 1,3-dicarbonyl compounds or β-ketoesters with urea derivatives.
  • Reaction Conditions: Cyclization under reflux with ammonium salts or amidines.
  • Outcome: Formation of the pyrimidinone core with methyl substitutions at positions 5 and 6.

Step 4: Coupling of Pyrazole and Pyrimidine Units

  • Method: Nucleophilic aromatic substitution or condensation reactions facilitated by activating groups.
  • Reagents: Suitable coupling agents such as phosphorus oxychloride or polyphosphoric acid.
  • Conditions: Elevated temperature under inert atmosphere.
  • Outcome: Assembly of the final heterocyclic framework with the pyrazolyl and pyrimidinone units linked.

Step 5: Final Functionalization

Data Table Summarizing Preparation Methods

Step Reaction Type Key Reagents Catalysts/Conditions Purpose References/Notes
1 Cyclization Hydrazine + β-ketoester Reflux in ethanol Pyrazole core formation Literature synthesis methods
2 Cross-coupling 2-thiophenyl halide + pyrazole Suzuki coupling, Pd catalyst Thiophene substitution Patent WO2020033828A1
3 Cyclization 1,3-dicarbonyl + urea Reflux, acid/base catalysis Pyrimidine ring formation General heterocyclic synthesis
4 Condensation Pyrazole + pyrimidine intermediates Elevated temperature Final heterocyclic assembly Literature protocols
5 Functionalization Ammonia/Amine Reflux, chromatography Amino group addition Standard heterocyclic chemistry

Research Findings and Notes

  • Yield Optimization: Use of microwave-assisted synthesis has been reported to improve yields and reduce reaction times in similar heterocyclic syntheses.
  • Purity Considerations: Recrystallization from ethanol or acetonitrile is effective for obtaining high-purity compounds (>95%).
  • Reaction Monitoring: TLC and NMR spectroscopy are routinely employed to monitor reaction progress and confirm structure.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrimidine and pyrazole compounds exhibit promising anticancer properties. Studies have shown that 2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one can inhibit tumor growth in various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Study ReferenceCancer TypeObserved Effect
BreastSignificant reduction in cell viability
LungInduction of apoptosis via caspase activation

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

PathogenActivityReference
Staphylococcus aureusInhibitory effect observed
Candida albicansEffective against biofilm formation

Agricultural Applications

In agriculture, compounds similar to this compound have been explored as potential herbicides and fungicides. Their ability to disrupt specific biochemical pathways in plants can lead to effective weed and pest management strategies.

Application TypeEfficacyReference
HerbicideEffective against broadleaf weeds
FungicidePrevents fungal infections in crops

Case Study 1: Anticancer Mechanism

A study conducted on the effects of the compound on MCF-7 breast cancer cells demonstrated that treatment with varying concentrations led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis induction.

Case Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, confirming its potential as a therapeutic agent.

Mechanism of Action

The mechanism by which 2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one exerts its effects involves its interaction with specific molecular targets. The pyrazole and pyrimidinone moieties can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features of Analogous Compounds

Compound Name (CAS) Substituent on Pyrazole Pyrimidinone Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (1171027-33-0) 2-Thienyl 5,6-Dimethyl C₁₃H₁₃N₅OS 287.34 Thienyl group, dual methyl
2-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one (1207047-57-1) Cyclopropyl 5-Ethyl, 6-Methyl C₁₃H₁₆N₅O 270.30 Cyclopropyl, ethyl/methyl
2-(5-Amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one (1416347-19-7) Pyridin-3-yl 6-Methyl C₁₃H₁₂N₆O 268.27 Pyridine ring, single methyl
2-[5-Amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-propylpyrimidin-4(3H)-one (1207000-54-1) 2-Furyl 6-Propyl C₁₄H₁₅N₅O₂ 285.30 Furyl group, propyl
2-(5-Amino-3-ethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one (1416346-80-9) Ethyl 6-Methyl C₁₀H₁₃N₅O 219.24 Ethyl group, compact size

Key Observations:

Heteroaryl Substituents: The thienyl group in the target compound introduces sulfur, enhancing lipophilicity compared to oxygen-containing furyl () or nitrogen-containing pyridinyl (). This may improve membrane permeability in biological systems.

Alkyl Substituents: The 5,6-dimethyl groups on the pyrimidinone in the target compound may increase steric hindrance compared to single substitutions (e.g., 6-methyl in ) . Propyl () and ethyl () groups alter hydrophobicity and molecular volume, influencing solubility and binding interactions.

Molecular Weight and Size :

  • The target compound (287.34 g/mol) is heavier than analogs like the pyridinyl derivative (268.27 g/mol) , which could affect pharmacokinetic properties such as absorption and distribution.

Biological Activity

The compound 2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one (CAS: 1171027-33-0) is a novel heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, biological properties, and therapeutic potential of this compound based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H13N5OSC_{13}H_{13}N_{5}OS with a molecular weight of 287.35 g/mol. The structure features a thienyl group attached to a pyrazole moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from readily available pyrimidine derivatives and thienyl-substituted pyrazoles. The synthetic strategy often employs methods such as condensation reactions and cyclization processes to achieve the desired structure.

Anticancer Activity

Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer properties. In one study, various thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated against the MDA-MB-231 breast cancer cell line. The results indicated that compounds similar to this compound showed promising inhibitory effects on cell proliferation, with IC50 values indicating effective cytotoxicity at low concentrations .

Anti-inflammatory Effects

Thienopyrazole compounds have also been reported to possess anti-inflammatory properties. For instance, compounds containing the pyrazole ring have been shown to inhibit phosphodiesterase (PDE) enzymes selectively, which play a critical role in inflammatory pathways. This inhibition can lead to reduced inflammation and potential therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Antioxidant Properties

Research has highlighted the antioxidant capabilities of thieno[2,3-c]pyrazole derivatives. In studies involving Nile fishes exposed to toxic substances like 4-nonylphenol, these compounds demonstrated protective effects by reducing oxidative stress markers in erythrocytes . The alterations in erythrocyte morphology were significantly lower in treated groups compared to controls, indicating the potential use of these compounds as antioxidants in aquatic species.

Case Studies

StudyCompoundBiological ActivityIC50 (μM)
Guo et al. (2025)Thieno[2,3-d]pyrimidine DerivativesAnticancer (MDA-MB-231)27.6
Bindi et al. (2018)ThienopyrazolesAurora Kinase InhibitionNot specified
Recent Study (2024)Thieno[2,3-c]pyrazoleAntioxidant in Fish ModelsSignificant reduction in erythrocyte alterations

Q & A

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation. Key routes include:

  • Cyclocondensation of thiophene-substituted pyrazole precursors with dimethylpyrimidinone derivatives under acidic conditions (e.g., glacial acetic acid) .
  • Tetrazole ring formation via [3+2] cycloaddition, as seen in related pyrimidine derivatives, using reagents like NH4_4OAc .
  • Chlorination with POCl3_3 in DMF to activate pyrimidinone intermediates .

Q. Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsKey Reference
CyclocondensationGlacial AcOH, 108°C, 12h
ChlorinationPOCl3_3, DMF, 0–60°C
Solvent SystemEtOH/H2_2O (4:1 v/v), reflux

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1^1H/13^{13}C NMR : To confirm substitution patterns (e.g., thienyl protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry (HRMS) : For molecular weight validation (expected [M+H]+^+ = 268.29) .
  • IR Spectroscopy : To identify amine (-NH2_2, ~3400 cm1^{-1}) and carbonyl (C=O, ~1680 cm1^{-1}) groups .

Q. What are the compound’s key physicochemical properties relevant to solubility and stability?

Methodological Answer:

  • LogP : Predicted ~2.1 (moderate lipophilicity) using PubChem data .
  • Solubility : Poor in water; use DMSO or DMF for in vitro assays .
  • Stability : Susceptible to hydrolysis under basic conditions; store at 4°C in inert atmosphere .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

Methodological Answer:

  • Temperature Control : Lowering POCl3_3 reaction temperatures (0–60°C) reduces side-product formation .
  • Catalyst Screening : Triethylamine improves cycloaddition efficiency in tetrazole synthesis .
  • Purification : Use preparative HPLC with C18 columns to isolate high-purity fractions (>95%) .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Validation : Re-evaluate IC50_{50} values across multiple cell lines .
  • Purity Assessment : Confirm compound integrity via HPLC and elemental analysis .
  • Target Engagement Studies : Use SPR (Surface Plasmon Resonance) to validate binding affinity .

Q. How can computational methods predict environmental fate and ecotoxicity?

Methodological Answer:

  • QSAR Models : Predict biodegradation pathways using EPA DSSTox data .
  • Molecular Dynamics : Simulate soil adsorption coefficients (Koc_{oc}) to assess environmental persistence .
  • Ecotoxicity Screening : Leverage in silico tools like ECOSAR for aquatic toxicity profiling .

Q. What experimental designs are robust for studying stability under physiological conditions?

Methodological Answer:

  • Split-Plot Design : Randomize pH (4.0–7.4) and temperature (25–37°C) variables across replicates .
  • Accelerated Stability Testing : Use Arrhenius modeling to extrapolate shelf-life .
  • LC-MS Monitoring : Quantify degradation products over time .

Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Assays : Measure KiK_i values via Lineweaver-Burk plots under varying substrate concentrations.
  • X-ray Crystallography : Resolve enzyme-inhibitor co-crystals (e.g., PDB deposition) .
  • Inhibitor Profiling : Use selectivity panels against kinase or protease families .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields?

Methodological Answer:

  • Reagent Purity : Trace moisture in POCl3_3 reduces yields; use freshly distilled reagents .
  • Reaction Monitoring : Employ TLC or in-situ IR to track intermediate formation .
  • Statistical Analysis : Apply ANOVA to identify significant variables (e.g., solvent ratio, catalyst loading) .

Q. What methods reconcile conflicting spectroscopic data for structural elucidation?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
  • X-ray Diffraction : Confirm absolute configuration for crystalline derivatives .
  • DFT Calculations : Compare experimental vs. computed 13^{13}C chemical shifts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one

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